molecular formula C11H18N2S B3131917 N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine CAS No. 359878-82-3

N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine

Cat. No. B3131917
CAS RN: 359878-82-3
M. Wt: 210.34 g/mol
InChI Key: GLBXFTNDAFZXEQ-UHFFFAOYSA-N
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Description

“N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine” is a compound that contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms . It also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . This compound is an aromatic amine .


Synthesis Analysis

The synthesis of this compound could involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N- and O-dealkylation, and O-methylation . For instance, a related compound, N-phenyl-1-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, was synthesized by dissolving it in methylene chloride, treating it with diisopropylethylamine (DIPEA), and then cooling the solution with an ice bath .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, a thiophene ring, and an ethyl group linking these two rings . The piperidine ring is a six-membered heterocycle with one nitrogen atom and five carbon atoms . The thiophene ring is a five-membered aromatic ring with one sulfur atom .


Chemical Reactions Analysis

This compound, as an aromatic amine, could undergo various chemical reactions. For example, it could undergo microwave-induced condensation with iminodiacetic acid to form the corresponding piperazine-2,6-dione derivatives .

Scientific Research Applications

Dopamine D2 Receptor Modulation

Research highlights the significance of dopamine D2 receptor (D2R) ligands in treating neuropsychiatric disorders such as schizophrenia, Parkinson's disease, depression, and anxiety. Compounds with a piperidine moiety, akin to N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, have been identified as key structures in the pharmacophore for high D2R affinity. These findings underscore the therapeutic potential of D2R modulators in addressing dopaminergic pathway-related pathologies (Jůza et al., 2022).

Carcinogenicity Studies

In the context of evaluating the potential carcinogenicity of aromatic compounds, thiophene analogues of known carcinogens have been synthesized and assessed. Studies on compounds structurally related to thiophene, similar to the thiophene core in N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, offer insights into the carcinogenic risks and provide a basis for understanding the biological impacts of such structures (Ashby et al., 1978).

Synthesis of N-Heterocycles

Chiral sulfinamides, including tert-butanesulfinamide, have been extensively utilized in the asymmetric synthesis of N-heterocycles, offering pathways to piperidines, pyrrolidines, and azetidines. This research area, focusing on the synthesis techniques that might encompass N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, showcases the compound's relevance in generating structurally diverse N-heterocycles with potential therapeutic applications (Philip et al., 2020).

Advanced Oxidation Processes

The degradation of nitrogen-containing compounds, which can include structures similar to N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, via advanced oxidation processes (AOPs) is crucial for removing toxic or hazardous compounds from the environment. This research signifies the environmental aspect of handling and potentially degrading nitrogen-containing aromatic compounds, ensuring they do not pose long-term ecological risks (Bhat & Gogate, 2021).

Piperazine Derivatives in Therapeutics

Piperazine derivatives are widely recognized in drug discovery for their versatility in treating various conditions, from mental health disorders to infectious diseases. The exploration of piperazine-based molecules, akin to the piperidin-4-amine part of N-(2-(thiophen-2-yl)ethyl)piperidin-4-amine, has led to the development of numerous therapeutic agents, highlighting the importance of such scaffolds in medicinal chemistry (Rathi et al., 2016).

properties

IUPAC Name

N-(2-thiophen-2-ylethyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c1-2-11(14-9-1)5-8-13-10-3-6-12-7-4-10/h1-2,9-10,12-13H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBXFTNDAFZXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NCCC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Starting materials: 1-Methyl-4-piperidone (0.5 g, 4.4 mmol, 1.0 eq.), thiophene-2-ethylamine (0.563 g, 1.0 eq.).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.563 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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